Cas no 42900-54-9 (1-(4-Methoxyphenoxy)-2-propanol)

1-(4-Methoxyphenoxy)-2-propanol is a versatile chemical compound characterized by its ether and alcohol functional groups, making it useful in organic synthesis and specialty chemical applications. Its methoxyphenoxy moiety enhances solubility in both polar and nonpolar solvents, facilitating its role as an intermediate in pharmaceuticals, agrochemicals, and polymer formulations. The propanol chain contributes to its reactivity in esterification and etherification reactions. This compound exhibits stability under standard conditions, ensuring consistent performance in industrial processes. Its balanced physicochemical properties make it suitable for fine chemical synthesis, where precise functional group manipulation is required. The product is typically supplied in high purity to meet rigorous application standards.
1-(4-Methoxyphenoxy)-2-propanol structure
42900-54-9 structure
Product Name:1-(4-Methoxyphenoxy)-2-propanol
CAS No:42900-54-9
MF:C10H14O3
MW:182.216363430023
MDL:MFCD00191541
CID:876786
PubChem ID:87573031
Update Time:2025-06-29

1-(4-Methoxyphenoxy)-2-propanol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Methoxyphenoxy)-2-propanol
    • 4-(2-HYDROXYPROPOXY)ANISOLE
    • Methoxyphenoxypropanol
    • 1-(4-methoxyphenoxy)propan-2-ol
    • MFCD00191541
    • 42900-54-9
    • DB-050987
    • D91437
    • DTXSID20444306
    • SCHEMBL1496625
    • CS-0323204
    • 1(4-Methoxyphenoxy)-2-propanol
    • 1-p-methoxyphenoxy-2-propanol
    • CHEMBL77476
    • M1062
    • AKOS009159194
    • MDL: MFCD00191541
    • Inchi: 1S/C10H14O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8,11H,7H2,1-2H3
    • InChI Key: VRJJZESAMSRBTH-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)OC)CC(C)O

Computed Properties

  • Exact Mass: 182.09400
  • Monoisotopic Mass: 182.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 61.0 to 64.0 deg-C
  • Boiling Point: 140°C/8mmHg(lit.)
  • PSA: 38.69000
  • LogP: 1.45480
  • Solubility: Not determined

1-(4-Methoxyphenoxy)-2-propanol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

1-(4-Methoxyphenoxy)-2-propanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M861988-5g
1-(4-Methoxyphenoxy)-2-propanol
42900-54-9 ≥98%(GC)
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¥612.90 2022-01-11
TRC
M220085-50mg
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M220085-100mg
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$ 65.00 2022-06-04
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1-(4-Methoxyphenoxy)-2-propanol
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158682-1g
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Apollo Scientific
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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abcr
AB138333-5 g
1(4-Methoxyphenoxy)-2-propanol, 98%; .
42900-54-9 98%
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€152.00 2023-05-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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Additional information on 1-(4-Methoxyphenoxy)-2-propanol

Research Brief on 1-(4-Methoxyphenoxy)-2-propanol (CAS: 42900-54-9) in Chemical Biology and Pharmaceutical Applications

1-(4-Methoxyphenoxy)-2-propanol (CAS: 42900-54-9) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules and its role in modulating biological pathways. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.

Recent investigations into 1-(4-Methoxyphenoxy)-2-propanol have explored its utility as a building block in the synthesis of novel pharmaceutical agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of anti-inflammatory compounds, where it served as a key intermediate in the synthesis of small-molecule inhibitors targeting cyclooxygenase-2 (COX-2). The study reported a significant reduction in inflammatory markers in preclinical models, suggesting potential for further development in anti-inflammatory therapies.

In addition to its role in drug synthesis, 1-(4-Methoxyphenoxy)-2-propanol has been investigated for its direct biological effects. A 2022 paper in Bioorganic & Medicinal Chemistry Letters revealed that the compound exhibits moderate antioxidant activity, potentially due to its phenolic ether structure. This finding opens avenues for its use in formulations aimed at oxidative stress-related conditions, such as neurodegenerative diseases or aging-related disorders.

The pharmacokinetic properties of 1-(4-Methoxyphenoxy)-2-propanol have also been a subject of recent research. A 2023 pharmacokinetic profiling study published in Xenobiotica characterized its absorption, distribution, metabolism, and excretion (ADME) profile in rodent models. The results indicated favorable oral bioavailability and a relatively long half-life, suggesting potential for oral dosage formulations in therapeutic applications.

Emerging research has also explored the compound's potential in combination therapies. A 2024 study in Molecular Pharmaceutics investigated its synergistic effects with established anticancer agents, demonstrating enhanced efficacy in certain cancer cell lines. While preliminary, these findings warrant further investigation into its role as an adjuvant in oncology treatments.

From a chemical biology perspective, recent work has focused on understanding the molecular interactions of 1-(4-Methoxyphenoxy)-2-propanol with biological targets. Computational docking studies published in 2023 (Journal of Chemical Information and Modeling) have provided insights into its binding modes with various enzymes, offering a structural basis for rational drug design using this scaffold.

In conclusion, 1-(4-Methoxyphenoxy)-2-propanol (CAS: 42900-54-9) represents a promising compound with diverse applications in pharmaceutical research and development. Its dual role as both a synthetic intermediate and a bioactive molecule makes it particularly valuable for medicinal chemistry. Future research directions may include further optimization of its pharmacological properties, expansion of its therapeutic indications, and exploration of novel derivatives with enhanced biological activities.

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